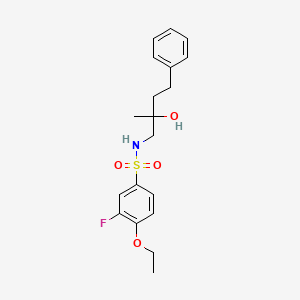![molecular formula C28H29N3O6S B2474597 1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate CAS No. 1351619-41-4](/img/structure/B2474597.png)
1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate is a synthetic compound. Its unique chemical structure makes it a compound of interest in various scientific and industrial applications, particularly for its potential biological activity and pharmaceutical relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis involves a multi-step process beginning with the condensation of phenoxymethylbenzo[d]imidazole with a piperidine derivative.
This is followed by alkylation with thiophene-2-yl ethanone using suitable reagents and solvents like potassium carbonate and acetonitrile, respectively, under specific temperature and pH conditions.
Industrial synthesis methods focus on optimizing yield and purity through continuous flow reactions and the use of catalytic processes.
Efficient recycling of solvents and reagents is also emphasized to ensure cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Can undergo oxidation at the thiophene ring, leading to sulfoxides and sulfones.
Reduction: Reduction of the imidazole ring may yield dihydro derivatives.
Substitution: Aromatic substitution can occur on the phenoxy group, affecting the overall activity of the compound.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of catalysts.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in organic synthesis for various derivatives.
Biology: Potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating certain types of cancer and neurological disorders.
Industry: Utilized in the development of specialized coatings and polymers due to its stability and reactivity.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptor proteins. It can modulate biochemical pathways by either inhibiting or activating enzyme activities, thus affecting cellular processes like cell growth, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1-(4-(2-phenoxyethyl)piperidin-1-yl)-2-phenylethanone
1-(4-(2-phenylbenzimidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
The inclusion of both phenoxymethyl and thiophene moieties provides a unique pharmacophore, offering distinct biological activities compared to similar compounds. This unique combination can lead to different receptor binding profiles and improved pharmacokinetic properties.
There you have it! From synthesis to applications, this compound is a powerhouse in multiple scientific domains. What intrigued you most about this one?
Eigenschaften
IUPAC Name |
oxalic acid;1-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S.C2H2O4/c30-26(17-22-9-6-16-32-22)28-14-12-20(13-15-28)18-29-24-11-5-4-10-23(24)27-25(29)19-31-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-11,16,20H,12-15,17-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYUDZJFJJUGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)CC5=CC=CS5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2474522.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2474527.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)




![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)
